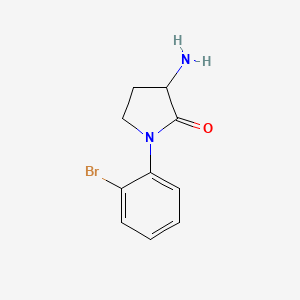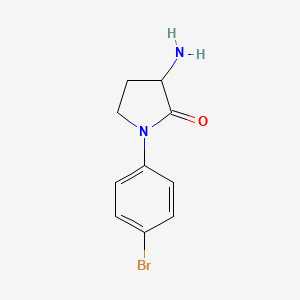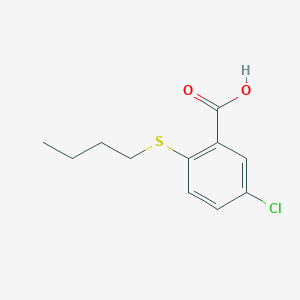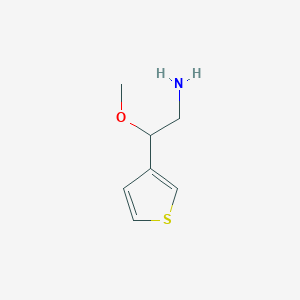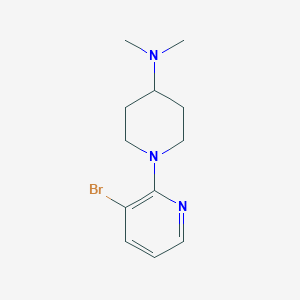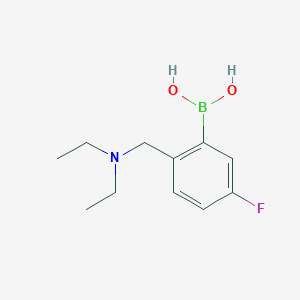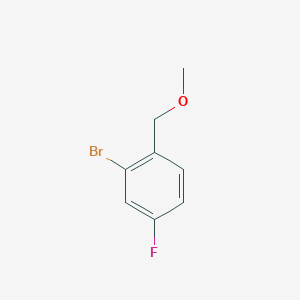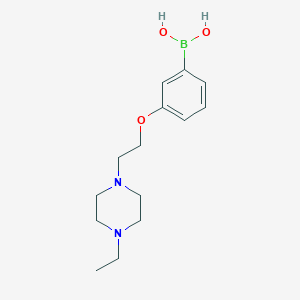![molecular formula C10H11BrFN B1399010 N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine CAS No. 1248980-89-3](/img/structure/B1399010.png)
N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine
Descripción general
Descripción
“N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine” is a chemical compound with the molecular formula C10H11BrFN . It contains a total of 24 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 1 Fluorine atom, and 1 Bromine atom .
Molecular Structure Analysis
The molecular structure of “N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación
Cyclopropanamine Compounds and Use Thereof
This paper discusses functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1) and their method of use in treating conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The study highlights the significance of LSD1 in the methylation and demethylation processes of histones, which are critical for DNA packaging in eukaryotic cells, and how its inhibition can lead to changes in gene expression, potentially offering new therapeutic avenues for the mentioned diseases Blass, B. (2016).
Synthesis and Cytotoxicity of Enantiomerically Pure Compounds
This research delves into the synthesis and cytotoxicity of enantiomerically pure platinum(II) complexes containing cyclopropanamine. The study evaluates the impact of different leaving groups and the configuration of the diamine ligand on the antiproliferative effects of these complexes against various cancer cell lines. The findings underscore the potential of certain cyclopropanamine-containing platinum(II) complexes as active agents in cancer treatment Dullin, A., Dufrasne, F., Gelbcke, M., & Gust, R. (2006).
Synthesis and Antimicrobial Study of Quinazolinone Derivatives
This paper reports the synthesis of heterocyclic compounds, specifically pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, which are noted for their significant biological activity. The synthesized compounds were characterized and evaluated for their antimicrobial activity, highlighting the potential of cyclopropanamine-containing compounds in the development of new antimicrobial agents Raval, J., Desai, K., & Desai, K. R. (2012).
Syntheses and Pharmacology of Arylcycloheptylamines
This study explores the design, synthesis, and analysis of various fluorinated arylcycloheptylamines, including cyclopropanamine derivatives. These compounds were investigated for their binding at the N-methyl-D-aspartate receptor (NMDAR) and their potential therapeutic effects as anticonvulsants and neuroprotective agents. The research provides insight into the structure-activity relationship for this class of compounds Sun, S., Wallach, J., & Adejare, A. (2014).
Antipathogenic Activity of Thiourea Derivatives
This study synthesizes and characterizes a number of acylthioureas with potential anti-pathogenic activity. The results demonstrate the influence of substituents on the thiourea moiety, especially the presence of halogens like bromide, fluoride, and chloride, on the anti-pathogenic activity of these compounds. This highlights the potential of cyclopropanamine-containing thiourea derivatives as candidates for the development of new anti-microbial agents with antibiofilm properties Limban, C., Marutescu, L., & Chifiriuc, M. (2011).
Propiedades
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSSPPSSUUKHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



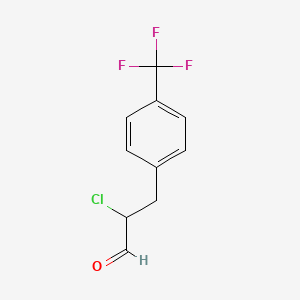
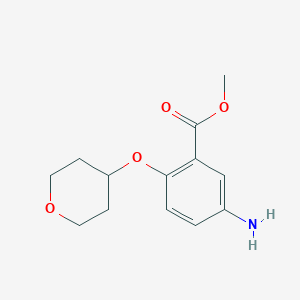

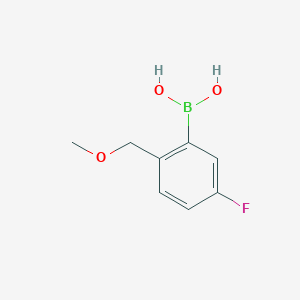

![N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B1398934.png)
